5-Hydroxy-8-methylquinolin-2(1H)-one
Overview
Description
5-Hydroxy-8-methylquinolin-2(1H)-one, commonly known as 5-HMQ, is a heterocyclic organic compound with a molecular formula of C10H9NO2. It is a yellow solid that is used in various chemical and biological applications. In recent years, the synthesis and application of 5-HMQ have gained significant attention in the scientific community due to its potential as a versatile building block in the development of new drugs and materials.
Mechanism of Action
The mechanism of action of 5-HMQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. In particular, 5-HMQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-HMQ has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-HMQ has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-HMQ in laboratory experiments is its versatility as a building block for the synthesis of various compounds. In addition, its fluorescent properties make it a useful tool for imaging and detection studies. However, one of the limitations of using 5-HMQ is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for research involving 5-HMQ. One area of interest is the development of new anti-cancer agents based on the structure of 5-HMQ. In addition, there is potential for the use of 5-HMQ in the development of new materials, such as fluorescent polymers and sensors. Further research is needed to fully understand the mechanisms of action and potential applications of 5-HMQ.
Scientific Research Applications
5-HMQ has been extensively studied for its potential applications in various fields of research. It has been used as a fluorescent probe for the detection of metal ions, as well as a precursor for the synthesis of biologically active compounds. In addition, 5-HMQ has been investigated for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
5-hydroxy-8-methyl-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-4-8(12)7-3-5-9(13)11-10(6)7/h2-5,12H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHSHYHBJPRJPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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